1-Azido-3-methylcyclohexane
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Overview
Description
1-Azido-3-methylcyclohexane is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclohexane ring substituted with a methyl group at the third position
Mechanism of Action
Target of Action
- (also known as 3’-azido-3’-deoxythymidine , or AZT ) primarily targets bacterial cells, specifically members of the family Enterobacteriaceae . These include strains of Escherichia coli , Salmonella typhimurium , Klebsiella pneumoniae , Shigella flexneri , and Enterobacter aerogenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-methylcyclohexane can be synthesized through the nucleophilic substitution reaction of 3-methylcyclohexanol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds under mild conditions, with the azide ion (N₃⁻) acting as a nucleophile, displacing the hydroxyl group to form the azido compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nucleophilic substitution reactions using appropriate starting materials and reaction conditions. The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-methylcyclohexane undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Cycloaddition: Alkynes, copper(I) catalysts (CuSO₄, sodium ascorbate).
Major Products:
Reduction: 3-methylcyclohexylamine.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
1-Azido-3-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.
Materials Science: The compound is used in the preparation of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry: The azido group is a versatile functional group in drug discovery, enabling the synthesis of bioactive molecules and potential pharmaceuticals.
Chemical Biology: The compound is used in bioorthogonal chemistry, particularly in click chemistry reactions for labeling and imaging biomolecules.
Comparison with Similar Compounds
1-Azido-2-methylcyclohexane: Similar structure with the azido group at the second position.
1-Azido-4-methylcyclohexane: Similar structure with the azido group at the fourth position.
3-Azido-3-methylcyclohexane: Similar structure with both the azido and methyl groups at the third position.
Uniqueness: 1-Azido-3-methylcyclohexane is unique due to the specific positioning of the azido and methyl groups, which influences its chemical reactivity and the types of reactions it can undergo
Properties
IUPAC Name |
1-azido-3-methylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-3-2-4-7(5-6)9-10-8/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPPYSVJIQAPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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